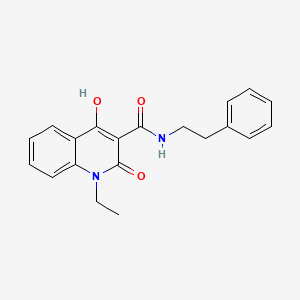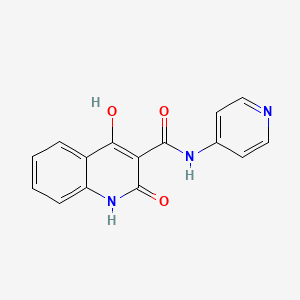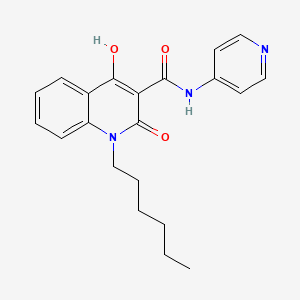
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria since the 1940s. In recent years, it has gained attention for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its anti-malarial properties. It is known to inhibit the growth of the Plasmodium parasite by interfering with its ability to break down hemoglobin. In addition to its anti-malarial properties, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential uses in the treatment of other diseases, such as cancer and autoimmune disorders. Research has shown that 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide can inhibit autophagy, a process by which cells break down and recycle their own components. This makes 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide a potential candidate for the treatment of cancer, as cancer cells rely heavily on autophagy for survival. 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders.
Wirkmechanismus
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide exerts its effects by accumulating in the acidic compartments of cells, such as lysosomes and endosomes. It interferes with the ability of these compartments to break down and recycle cellular components, leading to the accumulation of waste products and ultimately cell death. In cancer cells, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide inhibits autophagy, leading to the accumulation of damaged proteins and organelles, which can trigger cell death.
Biochemical and Physiological Effects:
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-malarial properties, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit autophagy, induce apoptosis, and reduce inflammation. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and phosphodiesterase, which are involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers. It has also been well-studied, and its mechanism of action is well-understood. However, there are also limitations to its use. 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It is also known to interact with other drugs, which can complicate experiments.
Zukünftige Richtungen
There are several potential directions for future research on 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of cancer. Research is ongoing to determine the optimal dose and treatment regimen for 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide in cancer patients. Another area of interest is its potential use in the treatment of autoimmune disorders. Research is ongoing to determine the mechanism by which 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide reduces inflammation and to identify the optimal treatment regimen for autoimmune disorders. Additionally, research is ongoing to identify new compounds that are structurally similar to 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide but may have improved efficacy or fewer side effects.
Synthesemethoden
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is synthesized from 4,7-dichloroquinoline and 5-amino-2-pentanol. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product. The synthesis of 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been well-established and can be performed on a large scale.
Eigenschaften
IUPAC Name |
1-hexyl-4-hydroxy-2-oxo-N-pyridin-4-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-4-7-14-24-17-9-6-5-8-16(17)19(25)18(21(24)27)20(26)23-15-10-12-22-13-11-15/h5-6,8-13,25H,2-4,7,14H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJBZPRHIBBMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hexyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)
![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
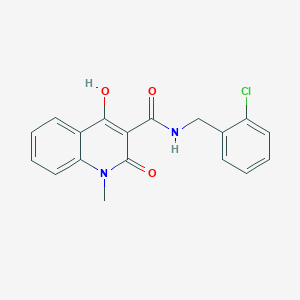
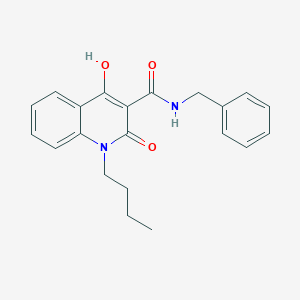
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
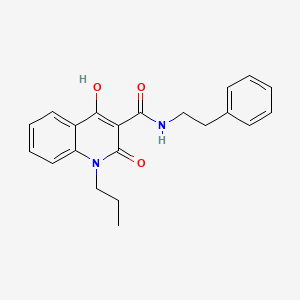
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
